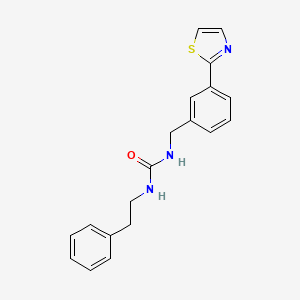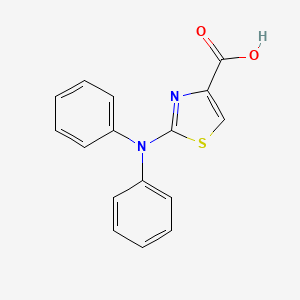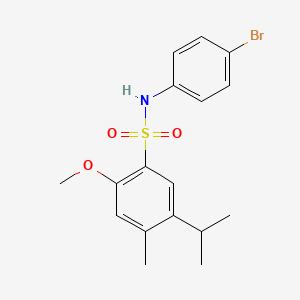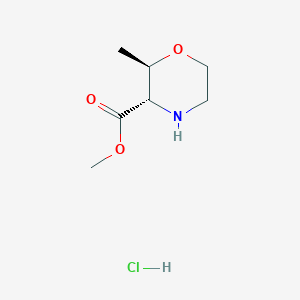
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” is a synthetic organic compound with potential pharmacological activity. It is a part of the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The molecular formula of this compound is C19H19N3OS.
Synthesis Analysis
The synthesis of similar compounds, such as 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the reaction of the compound with other reagents can be monitored using NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point of the compound can be determined using Differential Scanning Calorimetry (DSC) . The molecular weight of the compound is 337.44.科学的研究の応用
Synthesis and Structural Characterization
Compounds structurally similar to 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea have been synthesized and structurally characterized, indicating their potential for varied biological activities. For example, novel thiazolyl urea derivatives have been synthesized, showing promising antitumor activities, which were confirmed through elemental analysis, NMR, and single crystal X-ray diffraction analysis (Ling et al., 2008). Another study reported the synthesis of benzothiazoleurea derivatives using microwave irradiation, highlighting an efficient and improved method for creating these compounds (Chen & Li, 2010).
Biological Activities and Therapeutic Potential
- Antitumor and Antimicrobial Effects: Certain thiazolyl urea derivatives have shown significant antitumor and antimicrobial activities. For instance, synthesized thiazol-2-yl urea derivatives demonstrated promising anti-microbial activity against selected bacterial and fungal pathogens, as well as cytotoxicity against cancer cell lines, such as cervical cancer (HeLa) cells (Shankar et al., 2017).
- Central Nervous System (CNS) Activity: Urea derivatives have also been evaluated for their CNS activity, suggesting potential involvement of the serotonin system and/or the opioid system in their effects. Compound 3h, in particular, showed notable activity, attributed to its favorable ADMET properties, including high lipophilicity and good blood-brain permeation (Szacon et al., 2015).
- Antioxidant Properties: Some derivatives exhibit high antioxidant activities, comparing favorably to standard antioxidants like vitamin C in DPPH radical scavenging assays. This suggests their potential application in managing oxidative stress-related conditions (Abd-Almonuim et al., 2020).
将来の方向性
The future directions for the research on “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could include further studies to confirm its pharmacological activities and to explore its potential applications in various fields such as medicine and industry. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
作用機序
Target of Action
Thiazole derivatives, which include 1-phenethyl-3-(3-(thiazol-2-yl)benzyl)urea, have been found to interact with various biological targets, such as enzymes and receptors, leading to a wide range of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to a wide range of biological activities
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can influence their bioavailability
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
特性
IUPAC Name |
1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUJNWEKWULPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B2581651.png)

![2-[(3-Chloro-4-fluorophenyl)amino]propan-1-ol](/img/structure/B2581654.png)
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2581656.png)
![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)

![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2581662.png)

![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)
![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)